molecular formula C8H5BrF5NO B1447680 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1805024-82-1

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1447680
CAS No.: 1805024-82-1
M. Wt: 306.03 g/mol
InChI Key: NEXRERHNEDOUNJ-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the aniline core. This specific arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRERHNEDOUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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